molecular formula C23H25N5O4S B12476768 3,4,5-triethoxy-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3,4,5-triethoxy-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No.: B12476768
M. Wt: 467.5 g/mol
InChI Key: KBAYKCRQRJIRLW-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolothiadiazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a benzamide core substituted with ethoxy groups and a triazolothiadiazole ring, making it a molecule of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the triazolothiadiazole core. One common method involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles, leading to the formation of regioisomers . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,4,5-triethoxy-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The triazolothiadiazole moiety is known to inhibit certain enzymes and receptors, leading to various pharmacological effects . For example, it may inhibit carbonic anhydrase or cholinesterase, resulting in therapeutic benefits for conditions like glaucoma or Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide stands out due to its specific substitution pattern, which may confer unique biological activities and therapeutic potential. Its ethoxy groups and benzamide core differentiate it from other triazolothiadiazole derivatives, potentially leading to distinct interactions with biological targets.

Properties

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C23H25N5O4S/c1-5-30-18-12-15(13-19(31-6-2)20(18)32-7-3)21(29)24-17-11-9-8-10-16(17)22-27-28-14(4)25-26-23(28)33-22/h8-13H,5-7H2,1-4H3,(H,24,29)

InChI Key

KBAYKCRQRJIRLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NN4C(=NN=C4S3)C

Origin of Product

United States

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